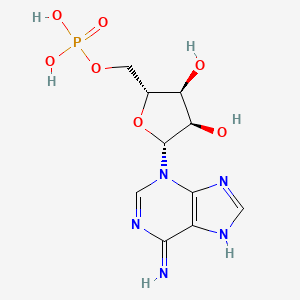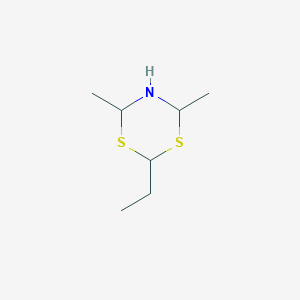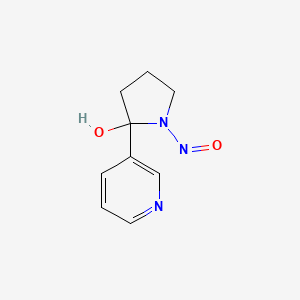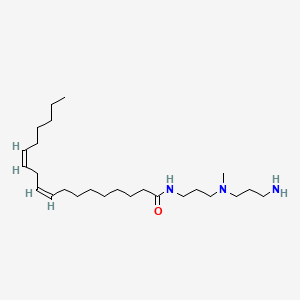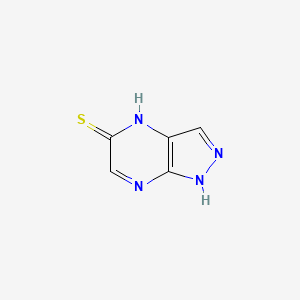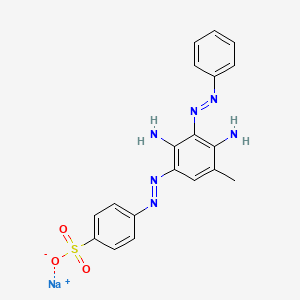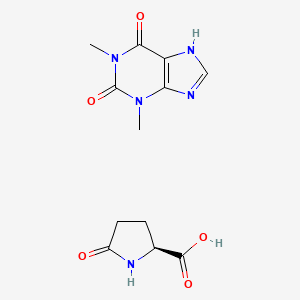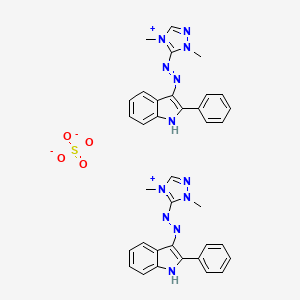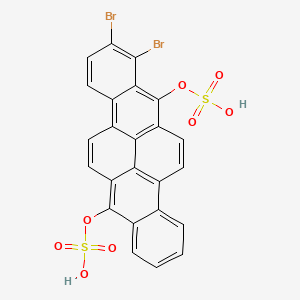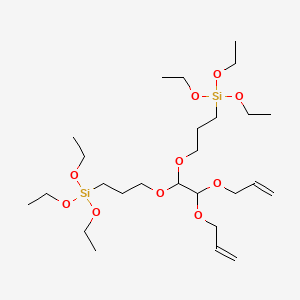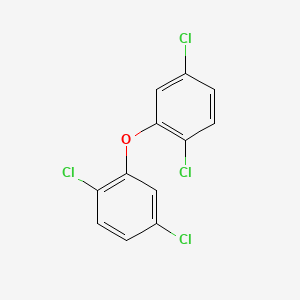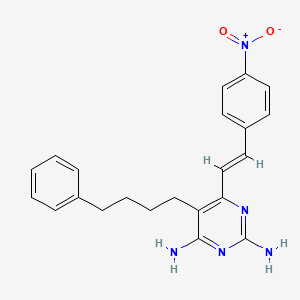
2,4-Pyrimidinediamine, 6-((E)-2-(4-nitrophenyl)ethenyl)-5-(4-phenylbutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC212143: is a chemical compound with the empirical formula C58H48Cl2N2P2Ru . . This compound is notable for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NSC212143 involves the coordination of ruthenium with ligands such as 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl and 1,2-diphenylethylenediamine. The reaction typically occurs in the presence of dichloromethane as a solvent under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods: Industrial production of NSC212143 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: NSC212143 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in NSC212143 can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Ligand exchange reactions often involve the use of phosphine ligands and other coordinating solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(III) species, while reduction can produce ruthenium(0) complexes.
Wissenschaftliche Forschungsanwendungen
NSC212143 has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation and carbon-carbon bond formation.
Biology: The compound is studied for its potential biological activities, including its interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and other cellular components.
Industry: NSC212143 is used in the development of new materials and as a catalyst in industrial chemical processes.
Wirkmechanismus
The mechanism of action of NSC212143 involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to these targets, altering their structure and function. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Dichloro(1,5-cyclooctadiene)ruthenium(II): Another ruthenium-based compound with similar catalytic properties.
Tris(triphenylphosphine)ruthenium(II) chloride: Known for its use in hydrogenation reactions.
Ruthenium(II) bis(2,2′-bipyridine) chloride: Used in photochemical and electrochemical studies.
Uniqueness: NSC212143 is unique due to its specific ligand coordination, which imparts distinct chemical and biological properties. Its ability to act as a versatile catalyst and its potential biological activities make it a compound of significant interest in various fields of research.
Eigenschaften
CAS-Nummer |
17005-35-5 |
|---|---|
Molekularformel |
C22H23N5O2 |
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
6-[(E)-2-(4-nitrophenyl)ethenyl]-5-(4-phenylbutyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C22H23N5O2/c23-21-19(9-5-4-8-16-6-2-1-3-7-16)20(25-22(24)26-21)15-12-17-10-13-18(14-11-17)27(28)29/h1-3,6-7,10-15H,4-5,8-9H2,(H4,23,24,25,26)/b15-12+ |
InChI-Schlüssel |
FHQIBAKBLAPNEL-NTCAYCPXSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CCCCC2=C(N=C(N=C2N)N)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCC2=C(N=C(N=C2N)N)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



